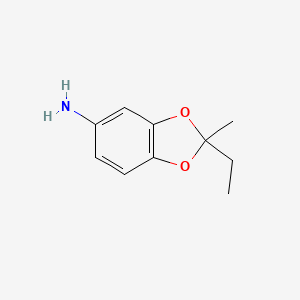

2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-10(2)12-8-5-4-7(11)6-9(8)13-10/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOWCCGICLWLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OC2=C(O1)C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Substituted Amines and Benzodioxole Architectures in Modern Chemical Science

The molecular framework of 2-ethyl-2-methyl-1,3-benzodioxol-5-amine is composed of two critical components: a substituted aromatic amine (specifically, an aniline (B41778) derivative) and a 1,3-benzodioxole (B145889) heterocycle. Both of these structural units are independently recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in pharmaceuticals and other bioactive molecules.

Aromatic amines are fundamental building blocks in the synthesis of numerous drugs, dyes, and polymers. The amine group's basicity and nucleophilicity are central to its chemical behavior and its ability to interact with biological targets, often forming key hydrogen bonds or ionic interactions within enzyme active sites or receptors. libretexts.org The nature of substituents on the aromatic ring and the nitrogen atom can finely tune the molecule's electronic properties, solubility, and metabolic stability. chemistrysteps.com

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl (MDP) group, is a prominent feature in a wide range of natural products (e.g., safrole, piperonal) and synthetic compounds. chemicalbook.com This heterocyclic system is not merely a passive structural element; it actively influences a molecule's properties. Benzodioxole derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-hyperlipidemia, and antioxidative effects. chemicalbook.comnih.govnih.gov In some contexts, the 1,3-benzodioxole ring can act as a metabolic inhibitor, particularly of cytochrome P450 enzymes, which has been exploited in the development of insecticide synergists and has implications for drug-drug interactions. chemicalbook.com The fusion of the electron-rich dioxole ring with the benzene (B151609) ring creates a unique electronic environment that can enhance biological activity and influence molecular interactions. chemicalbook.com The combination of these two scaffolds in one molecule, as in the subject compound, suggests a rich potential for complex biological and chemical behavior.

Evolution of Synthetic Strategies for Complex Organic Molecules

The synthesis of a polysubstituted aromatic compound like 2-ethyl-2-methyl-1,3-benzodioxol-5-amine requires a multi-step approach guided by modern synthetic strategies. The evolution of organic synthesis has moved from linear, step-by-step constructions to more elegant and efficient methods that prioritize atom economy, selectivity, and the rapid generation of molecular complexity.

A plausible retrosynthetic analysis for the target compound would involve disconnecting the key functional groups. The primary amine group is typically installed onto an aromatic ring via nitration followed by reduction. This suggests a precursor such as 5-nitro-2-ethyl-2-methyl-1,3-benzodioxole. The core 1,3-benzodioxole (B145889) ring itself is commonly synthesized from a catechol (a 1,2-dihydroxybenzene derivative).

A potential forward synthesis could therefore be envisioned as follows:

Catechol Formation : Starting from a suitable benzene (B151609) derivative, a catechol, specifically 4-nitrocatechol, would be required.

Dioxole Ring Formation : The key step is the protection of the catechol as a ketal. 4-Nitrocatechol would be reacted with butan-2-one (methyl ethyl ketone) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 2-ethyl-2-methyl-1,3-benzodioxole (B8641629) ring. This reaction is a classic method for creating such 2,2-disubstituted benzodioxoles.

Reduction of the Nitro Group : The final step would be the reduction of the nitro group on the aromatic ring to the primary amine. This transformation is reliably achieved using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic medium.

This proposed pathway illustrates a convergent strategy where key structural features are installed sequentially, leveraging well-established and high-yielding reactions common in modern organic synthesis.

Role of Computational Chemistry in Elucidating Molecular Behavior

In the absence of extensive experimental data for 2-ethyl-2-methyl-1,3-benzodioxol-5-amine, computational chemistry provides powerful tools to predict its properties and behavior. These in silico methods can model molecules at the atomic level, offering insights that can guide further experimental work.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to determine the molecule's most stable three-dimensional geometry, its electronic structure, and its vibrational frequencies (which correspond to its IR spectrum). Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. acs.org The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For an aniline (B41778) derivative, the HOMO is typically localized on the electron-rich aromatic ring and the amine's lone pair, indicating these are the primary sites for electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net If a set of related benzodioxole amines were synthesized and tested for a specific activity (e.g., enzyme inhibition), a QSAR model could be built. nih.gov Computational descriptors for 2-ethyl-2-methyl-1,3-benzodioxol-5-amine—such as its lipophilicity (logP), molecular weight, polar surface area, and electronic parameters—could then be used within this model to predict its potential biological efficacy.

Molecular Docking : If a specific biological target (like an enzyme or receptor) is hypothesized for this class of compounds, molecular docking simulations can predict how the molecule might bind. The simulation places the molecule into the target's binding site in various orientations and calculates a "docking score," which estimates the binding affinity. This can reveal key interactions, such as hydrogen bonds from the amine group or hydrophobic interactions involving the alkyl and aromatic parts of the molecule, guiding the design of more potent analogues. nih.gov

Below is a table of predicted physicochemical properties for the target molecule, derived from computational models.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 38.3 Ų |

| pKa (most basic) | 4.8 (predicted for the amine) |

These values are computationally estimated and serve as a predictive guide.

Framework for Investigating Reaction Mechanisms and Structure Reactivity Relationships

Retrosynthetic Analysis of the 2H-1,3-Benzodioxol-5-amine Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inox.ac.uk This process involves breaking bonds, known as disconnections, and identifying the corresponding idealized fragments (synthons) and their real-world chemical counterparts (synthetic equivalents). lkouniv.ac.inresearchgate.net

The core of the target molecule is the 1,3-benzodioxole ring system. The most logical strategic disconnections for this heterocyclic ether are the two C-O bonds. scripps.edu This approach simplifies the structure back to a catechol (1,2-dihydroxybenzene) precursor and a two-carbon unit that forms the acetal (B89532) at the 2-position.

Breaking both C-O bonds connected to the C2 carbon leads to two primary synthons: a catechol dianion and a dicationic carbon electrophile.

Synthon 1: A catechol dianion, where both oxygen atoms are nucleophilic. The synthetic equivalent for this is catechol itself or a protected catechol derivative.

Synthon 2: A gem-diethyl dication at the C2 position. The synthetic equivalent is a ketone or a dihalide. For the target molecule, this would be butan-2-one (methyl ethyl ketone) or 2,2-dichlorobutane.

The forward reaction, therefore, is typically an acid-catalyzed acetalization or ketalization reaction between catechol and the corresponding ketone.

Table 1: Key Synthons and Synthetic Equivalents for the Benzodioxole Ring

| Synthon | Description | Synthetic Equivalent |

|---|---|---|

| Catechol dianion | Catechol |

The ethyl and methyl groups at the C2 position are introduced simultaneously during the formation of the benzodioxole ring. The key precursor that provides both of these substituents is an asymmetrical ketone.

For the synthesis of 2-ethyl-2-methyl-2H-1,3-benzodioxole, the required precursor is butan-2-one (also known as methyl ethyl ketone, MEK). The reaction involves the acid-catalyzed condensation of a catechol derivative with butan-2-one. This reaction forms the five-membered dioxole ring with the quaternary carbon at the 2-position bearing both the ethyl and methyl groups. The choice of ketone is critical as it directly dictates the substitution pattern at the C2 position of the resulting benzodioxole.

Introducing an amine group onto an aromatic ring can be approached through several retrosynthetic pathways. youtube.com A common and reliable strategy is through functional group interconversion (FGI), where the amine is derived from a different functional group. lkouniv.ac.in

The most common retrosynthetic disconnection for an aromatic amine involves the reduction of a nitro group. lkouniv.ac.in This pathway is often preferred due to the efficiency and regioselectivity of electrophilic aromatic nitration.

Disconnection: C-N bond of the amine.

FGI: Amine (–NH₂) ← Nitro (–NO₂)

Synthon/Precursor: The precursor to the amine is the corresponding nitro-substituted benzodioxole, specifically 2-ethyl-2-methyl-5-nitro-2H-1,3-benzodioxole.

The forward synthesis would involve two steps:

Nitration: Electrophilic nitration of the 2-ethyl-2-methyl-2H-1,3-benzodioxole intermediate. The electron-donating nature of the dioxole ring system typically directs nitration to the 5-position.

Reduction: The resulting nitro group is then reduced to the primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reductions (e.g., Sn/HCl, Fe/HCl).

Transition Metal-Catalyzed Approaches for C-N Bond Formation

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed methods for forming carbon-nitrogen bonds, offering alternatives to classical methods like nitration and reduction. nih.govnih.gov These reactions often provide milder conditions and broader functional group tolerance. rsc.org

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for C-N bond formation. nih.gov This strategy involves coupling an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst.

To apply this to the synthesis of 2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine, the retrosynthetic disconnection would be the C-N bond, leading to a halogenated benzodioxole and an ammonia (B1221849) equivalent.

Precursors:

5-Bromo-2-ethyl-2-methyl-2H-1,3-benzodioxole (or the corresponding iodide or triflate).

An ammonia source (e.g., ammonia itself, or a protected amine like benzophenone (B1666685) imine followed by hydrolysis).

The forward reaction would be a palladium-catalyzed reaction between the aryl halide and the amine source, using a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., NaOt-Bu, Cs₂CO₃). Copper-catalyzed systems (Ullmann condensation) can also be employed, particularly for aryl iodides. acs.org These methods allow for the direct installation of the amine group, avoiding the use of strong nitrating agents. nih.govresearchgate.net

Table 2: Comparison of Catalytic Amination Approaches

| Method | Catalyst System | Amine Source | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands | Ammonia, LiN(SiMe₃)₂, Benzophenone imine | High efficiency, broad substrate scope, mild conditions. |

| Ullmann Condensation | CuI or Cu(OAc)₂ with ligands (e.g., phenanthroline) | Ammonia, various amines | Often requires higher temperatures, suitable for aryl iodides and bromides. |

While the amine functionality in the target molecule is attached to an achiral aromatic ring, the principles of asymmetric catalysis are crucial for the synthesis of related chiral compounds. nih.govrsc.org The development of methods to create chiral amines is a significant focus in medicinal chemistry, as stereochemistry often dictates biological activity. acs.org

Asymmetric catalysis aims to produce one enantiomer of a chiral product in excess. For amines, a primary strategy is the asymmetric hydrogenation of prochiral imines or enamines. nih.govacs.org

Reaction: A prochiral imine is reduced to a chiral amine using hydrogen gas.

Catalyst: A transition metal (commonly Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand. The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine, resulting in an enantiomeric excess of one amine product.

Numerous chiral phosphine ligands have been developed for this purpose, leading to highly efficient and selective transformations. nih.govacs.org

Table 3: Selected Chiral Ligands for Asymmetric Hydrogenation of Imines

| Ligand Family | Metal | Typical Substrates | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| BINAP | Ru, Rh | Aromatic and aliphatic imines | >95% |

| Josiphos | Ir, Rh | N-aryl imines | >99% |

| P-Phos | Ru | Ketimines | >98% |

These asymmetric methods represent the forefront of amine synthesis, enabling the precise construction of stereogenic centers, a critical requirement in the development of modern pharmaceuticals and fine chemicals. beilstein-journals.orgyoutube.com

Photocatalytic Methods for Amine Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds under mild conditions. nih.govprinceton.edu This approach often utilizes photoredox catalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. princeton.edu For the synthesis of aromatic amines like this compound, a primary route involves the reduction of the corresponding nitroaromatic precursor.

Photocatalytic reduction of nitroarenes offers a green alternative to traditional methods that often require harsh reagents or heavy metal catalysts. organic-chemistry.org The process typically involves a photocatalyst, a light source (e.g., LED), and a sacrificial electron donor. Upon irradiation, the excited photocatalyst reduces the nitro group, often stepwise, to the desired amine. Ruthenium and iridium polypyridyl complexes are common photocatalysts, though metal-free organic dyes are also employed. nih.govacs.org The reaction conditions are generally mild, proceeding at ambient temperature and pressure. nih.gov

Another photocatalytic strategy involves the direct dehydrogenation of allylic amines to furnish N-aryl amines. rsc.org While not a direct route to the title compound from a non-aromatic precursor, this methodology highlights the versatility of photocatalysis in C-N bond formation and aromatization. rsc.org The selective oxidative coupling of arylamines to form azoaromatics under photocatalytic conditions further demonstrates the ability to control amine reactivity with light. acs.org

Table 1: Examples of Photocatalytic Systems for C-N Bond Formation

| Photocatalyst | Light Source | Reaction Type | Substrate Example | Key Features |

|---|---|---|---|---|

| Ru(bpz)₃₂ | 18W White LED | C-N Bond Formation/Aromatization | Arylamines | Mild, aerobic conditions at ambient temperature. nih.gov |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Visible Light | Benzylic C-H Amination | Alkyl Arenes | Highly selective incorporation of azole moieties. acs.org |

| SiW₉Ni₆-DPNDI | 10W White LED | Oxidative Amidation | Aryl Aldehyde + Pyrrolidine | Synergy between photosensitizer and POM anion. acs.org |

| Rose Bengal | Green LED | Isothiocyanate Synthesis | Primary Amines + CS₂ | Metal-free, mild conditions. organic-chemistry.org |

Exploration of Novel Amine Synthesis Pathways

Reductive amination is a cornerstone of amine synthesis, traditionally involving the reaction of a ketone or aldehyde with an amine source, followed by reduction. For the synthesis of primary aromatic amines, the most relevant and widely used "reductive amination" strategy is the reduction of a nitro group on the aromatic ring. This transformation is fundamental for producing anilines from readily available nitroaromatic precursors. acs.org

A vast array of reagents has been developed for the chemoselective reduction of aromatic nitro compounds, aiming to avoid the reduction of other sensitive functional groups that might be present in the molecule. organic-chemistry.orgcalvin.edu Modern methodologies increasingly focus on avoiding harsh conditions and flammable reagents like hydrogen gas. acs.org

Recent advancements include metal-free reduction systems. For instance, the combination of tetrahydroxydiboron (B82485) [B₂(OH)₄] with 4,4′-bipyridine as an organocatalyst allows for the rapid and highly chemoselective reduction of nitroarenes at room temperature. organic-chemistry.orgacs.org This system demonstrates excellent functional group tolerance, leaving vinyl, ethynyl, carbonyl, and halogen groups intact. acs.org Another approach utilizes samarium(0) metal with a catalytic amount of a bipyridinium salt for an efficient electron-transfer reduction. organic-chemistry.org For large-scale synthesis, systems like Co₂(CO)₈-H₂O offer a versatile, mild, and rapid method for reducing a wide variety of aromatic nitro compounds.

The choice of reducing agent and conditions is critical for selectivity, especially in complex molecules. Catalytic hydrogenation remains an economical and effective method, but its utility can be limited when other reducible groups are present. Therefore, the development of chemoselective methods is paramount. acs.org

Table 2: Comparison of Reagents for Selective Nitroarene Reduction

| Reagent/System | Conditions | Advantages | Functional Group Tolerance |

|---|---|---|---|

| B₂(OH)₄ / 4,4'-bipyridine | Room Temperature, 5 min | Metal-free, rapid, mild. acs.org | Excellent (vinyl, ethynyl, carbonyl, halogen). acs.org |

| Ni/Al₂O₃ Catalyst | 100 °C, 2 MPa H₂ | High yield for primary amines, reusable catalyst. acs.org | Good for various carbonyl compounds. acs.org |

| Iron Catalyst / H₂ | Water, Ammonia | Reusable, earth-abundant metal. nih.gov | Tolerates hydroxy, methoxy, dioxol, sulfonyl. nih.gov |

| Co₂(CO)₈ / H₂O | Mild | Versatile, rapid, suitable for large scale. | Effective in presence of other reducible groups. |

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical route to complex molecules by converting ubiquitous C-H bonds directly into new bonds, such as C-N bonds. nih.govacs.org This approach avoids the need for pre-functionalized starting materials (e.g., aryl halides), thus shortening synthetic sequences. acs.org

Transition-metal catalysis is a dominant strategy in this field. nih.gov Catalysts based on ruthenium, rhodium, palladium, iridium, and copper have been developed for the direct amination of arenes. acs.orgnih.govacs.org These reactions often employ a directing group on the substrate to control the regioselectivity of the C-H activation step, although methods for non-directed C-H amination are also emerging. kcl.ac.ukresearchgate.net For example, Ru(II)-catalyzed ortho-C-H amination can be achieved at room temperature using a weakly coordinating amide auxiliary. nih.gov

Recent innovations have also explored metal-free approaches. One such method involves the use of azidium ions, which undergo a dearomative (3+2) cycloaddition with arenes, followed by a base-mediated thermolysis to yield the arylamine. acs.orgnih.gov This telescoped protocol is notable for its complementary regioselectivity compared to traditional methods and its tolerance of various functional groups. acs.orgnih.gov The development of heterogeneous catalysts, such as a reusable Cu-MnO catalyst, allows for the direct amidation and amination of arenes under mild, and in some cases, aerobic conditions, enhancing the practicality and environmental credentials of C-H functionalization. acs.org

Biocatalysis offers a green and highly selective alternative for amine synthesis, operating under mild physiological conditions. nih.gov While the target compound, this compound, is achiral, enzymatic methods are still highly relevant due to their exceptional chemo- and regioselectivity. Enzymes such as transaminases, oxidoreductases, and lyases are central to these biocatalytic routes. nih.govmanchester.ac.uk

Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for synthesizing amines from prochiral ketones via reductive amination. diva-portal.orgfrontiersin.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amino donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. frontiersin.org While their primary application is in producing chiral amines, their substrate scope can be expanded through protein engineering to accept a wide range of aromatic ketones. rsc.orgresearchgate.net The reaction equilibrium can sometimes be unfavorable, but strategies such as using specific amino donors or coupling reactions have been developed to overcome this limitation. diva-portal.org

Other enzymatic strategies include the use of amine dehydrogenases, which catalyze the synthesis of amines from aldehydes or ketones via reductive amination using ammonia as the amino donor. nih.gov Furthermore, novel enzymatic cascades are being designed. For instance, D-amino acid oxidase has been used to oxidize a primary amine to an intermediate imine in an aqueous solution, which can then react with another amine, demonstrating a new enzymatic method for imine synthesis and subsequent derivatization. mdpi.com Heme-containing proteins like myoglobin (B1173299) have also been engineered to catalyze asymmetric N-H carbene insertion reactions, paving the way for new biocatalytic approaches to amine synthesis. rochester.edu

Derivatization and Functionalization of this compound (Excluding Bioactivity)

The primary amine group of this compound serves as a versatile chemical handle for covalent modification. This allows for the introduction of various chemical tags to create advanced research probes for use in chemical biology, materials science, and diagnostics. The reactivity of the primary amine enables straightforward conjugation with a variety of electrophilic reagents. thermofisher.com

Fluorescent Labeling: A common derivatization is the attachment of a fluorophore. Amine-reactive fluorescent dyes are widely available and typically feature reactive groups like succinimidyl esters (SE, also known as NHS esters) or isothiocyanates (ITC). bioclone.netbiotium.com Succinimidyl esters react with the primary amine under mildly basic conditions to form a stable amide bond. biotium.com A wide array of fluorophores, spanning the UV-visible spectrum (e.g., fluorescein, rhodamine, cyanine, and coumarin (B35378) derivatives), can be introduced in this manner, enabling the creation of fluorescent probes. bioclone.netjenabioscience.comnih.gov

Biotinylation: Biotin (B1667282) is another crucial tag that can be appended to the amine. It has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, forming the basis of many detection and purification systems. Amine-reactive biotin derivatives, such as Biotin-NHS ester, allow for the efficient labeling of the molecule, creating a biotinylated probe for affinity-based applications.

Photoaffinity Labels: For studying molecular interactions, photoaffinity labels can be introduced. These are chemically inert groups that become highly reactive upon photolysis with UV light, forming a covalent bond with nearby interacting molecules. Reagents containing groups like azides or diazirines, coupled with an amine-reactive moiety, can be attached to the primary amine to generate such probes.

Other Tags: The amine can also be converted into other functional groups to attach different types of tags. For example, reaction with carbon disulfide can yield an isothiocyanate, which itself is a reactive handle. organic-chemistry.org Click chemistry handles, such as azides or alkynes, can also be installed via amine derivatization, allowing for highly efficient and specific ligation with complementary tags using copper-catalyzed or strain-promoted cycloaddition reactions.

Table 3: Amine-Reactive Chemical Tags and Their Applications

| Tag Type | Common Reactive Group | Resulting Linkage | Primary Application |

|---|---|---|---|

| Fluorescent Dye | Succinimidyl Ester (SE/NHS) | Amide | Fluorescence imaging, flow cytometry, immunoassays. bioclone.netbiotium.com |

| Fluorescent Dye | Isothiocyanate (ITC) | Thiourea | Fluorescence labeling of proteins and biomolecules. bioclone.net |

| Biotin | Succinimidyl Ester (SE/NHS) | Amide | Affinity purification, detection (streptavidin-based systems). thermofisher.com |

| Haptens (e.g., DNP) | Succinimidyl Ester (SE/NHS) | Amide | Immunohistochemistry, creating antibody-detectable probes. biotium.com |

| Photoaffinity Label | N/A (contains photoreactive group like azide (B81097)/diazirine) | Varies (covalent) | Identifying binding partners, mapping interaction sites. |

Synthesis of Analogs for Structure-Reactivity Investigations

The systematic synthesis of analogs is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). drugdesign.org This process involves the progressive alteration of a lead compound's molecular structure to determine the significance of various structural components. drugdesign.org By adding, removing, or replacing specific molecular fragments, researchers can assess how these variations impact biological activity. drugdesign.org For a parent compound like this compound, SAR studies would involve creating a library of related molecules with targeted modifications to probe their reactivity and interaction with biological systems.

A common strategy in analog synthesis involves the introduction of different substituents onto the aromatic portion of the benzodioxole ring. For instance, research on other benzodioxole-based compounds has explored the synthesis of derivatives bearing different halogen atoms. nih.gov The purpose of these modifications is to systematically alter electronic and lipophilic properties to observe the resulting effects on biological targets. One such study focused on creating aryl acetate (B1210297) and aryl acetic acid derivatives of a benzodioxole core, incorporating halogens (Br, Cl, I) to evaluate their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov The findings from these investigations provide valuable insights into the electronic and steric requirements for potent and selective inhibition.

The table below summarizes research findings from a study on synthetic benzodioxole analogs and their inhibitory effects on COX-1 and COX-2 enzymes, illustrating the core principles of a structure-reactivity investigation. nih.gov

| Compound | R1 | R2 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3a | H | CH₃ | 12.32 | 14.34 | 0.859 |

| 3b | 4-Br | CH₃ | 1.12 | 1.30 | 0.862 |

| 4a | H | H | 1.45 | 3.34 | 0.434 |

| 4d | 3-Cl | H | 4.25 | 2.35 | 1.809 |

| 4f | 2-I | H | 0.725 | 2.39 | 0.303 |

| Ketoprofen | - | - | 4.8 | 24.5 | 0.196 |

Data sourced from a study on novel benzodioxole derivatives as COX inhibitors. nih.gov The table demonstrates how substitutions on the aromatic ring influence inhibitory concentration and selectivity.

Beyond halogenation, other synthetic modifications could be explored for SAR studies of this compound. These include:

Alteration of the 2-position substituents: The ethyl and methyl groups could be replaced with other alkyl or functional groups to probe the steric and electronic requirements at this position.

Modification of the 5-amine group: The primary amine could be converted to secondary or tertiary amines, amides, or other nitrogen-containing functional groups to investigate the role of hydrogen bonding and basicity in biological interactions.

Positional Isomerism: The amine group could be moved to other available positions on the aromatic ring to understand the importance of its specific location for activity.

Such synthetic endeavors are crucial for converting initial findings into robust structure-activity relationships, which guide the design of more effective and selective molecules. drugdesign.orgnih.gov

Modification of the Benzodioxole Ring for Theoretical Studies

Modifications to the core benzodioxole ring system are often undertaken for theoretical and structural studies to understand the molecule's intrinsic physicochemical properties and three-dimensional conformation. These investigations are critical for computational modeling and for predicting how the molecule interacts with biological targets at a sub-molecular level.

Structural analysis of complex molecules containing the benzodioxole moiety reveals important conformational details. nih.gov For example, X-ray crystallography studies on substituted benzodioxole derivatives provide precise data on bond angles, bond lengths, and the planarity of the ring system. researchgate.netnih.gov In one study of a thiazolidinone derivative featuring a 1,3-benzodioxole ring, the dioxole ring was found to adopt an envelope conformation. nih.gov The analysis also determined the dihedral angles between the benzodioxole ring and other attached ring systems, revealing a highly twisted molecular geometry. nih.gov

Such structural data is invaluable for theoretical studies. Knowing the preferred conformation and the degree of flexibility in the molecule allows researchers to build more accurate computational models. These models can then be used for docking studies to predict binding affinity and orientation within a protein's active site. Modifications that alter the benzodioxole ring, such as introducing bulky substituents or fusing it with other rings, can be used to systematically probe how changes in molecular shape and electronic distribution affect these interactions.

The table below presents crystallographic data for a representative benzodioxole derivative, highlighting the types of parameters obtained that are crucial for theoretical analysis. nih.gov

| Parameter | Value |

| Compound | 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid |

| Formula | C₁₅H₁₁NO₄ |

| Crystal System | Orthorhombic |

| Dihedral Angle between Aromatic Rings | 23.8 (2)° |

| Key Intramolecular Interaction | O—H···N hydrogen bond |

This data illustrates how specific modifications lead to distinct three-dimensional structures, which are rationalized through theoretical and crystallographic studies. nih.gov

By synthesizing and analyzing these modified structures, researchers can build a comprehensive understanding of the molecule's conformational preferences and electronic properties. This knowledge is essential for designing compounds with optimized geometries for specific biological applications.

Quantum Chemical Calculations for this compound

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. For a molecule like this compound, these methods can predict its three-dimensional structure, electronic characteristics, and the subtle interplay of its constituent functional groups.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A DFT approach, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to perform a full geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.

The optimization would yield key structural parameters. For the benzodioxole core, bond lengths within the benzene (B151609) ring are expected to show values intermediate between typical single and double bonds, characteristic of an aromatic system. The electronic influence of the amine (-NH2) and the alkyl-substituted dioxole ring on the aromatic system could be quantified through these calculations.

Furthermore, DFT provides critical insights into the electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For this molecule, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the amine group, while the LUMO may be distributed over the aromatic system.

An electrostatic potential (ESP) map could also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. The amine group's nitrogen and the dioxole's oxygen atoms would be expected to be regions of negative potential (nucleophilic sites).

Table 1: Hypothetical DFT-Calculated Properties for this compound This data is illustrative and represents typical values that would be obtained from a DFT calculation (B3LYP/6-311G(d,p)).

| Property | Value |

| Molecular Geometry | |

| C-N Bond Length | ~1.40 Å |

| Average Aromatic C-C Bond Length | ~1.39 Å |

| C-O (Dioxole) Bond Length | ~1.37 Å |

| H-N-H Bond Angle | ~112° |

| Electronic Properties | |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | ~2.5 D |

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations would be particularly useful for analyzing the conformational flexibility of the 2-ethyl and 2-methyl groups attached to the dioxole ring. These alkyl groups are not locked in a single position and can rotate around the C-C single bonds.

An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, governed by a force field (e.g., AMBER or CHARMM). By simulating the molecule's movement over a period of nanoseconds at a given temperature, a trajectory of its atomic positions is generated. Analysis of this trajectory would reveal the preferred orientations (conformers) of the ethyl and methyl groups, the energy barriers between these conformations, and the timescale of their interconversion. This provides a detailed understanding of the molecule's flexibility and the shapes it is likely to adopt in a given environment.

Table 2: Illustrative Conformational Analysis Results from MD Simulations This data is hypothetical and for illustrative purposes only.

| Conformer | Dihedral Angle (C-C-C-H of ethyl group) | Relative Energy (kcal/mol) | Population (%) |

| Staggered 1 | 60° | 0.0 | 65 |

| Eclipsed | 120° | 3.0 | <1 |

| Staggered 2 | 180° | 0.2 | 34 |

Aromaticity is a key concept related to the stability and reactivity of cyclic conjugated systems. rsc.orgnih.govarxiv.orgrsc.orgchemrxiv.org The benzodioxole moiety features a benzene ring, which is archetypally aromatic. Computational methods can quantify this property. One of the most common techniques is the calculation of Nucleus-Independent Chemical Shift (NICS).

NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). A large negative NICS value is indicative of a strong diatropic ring current, which is a hallmark of aromaticity. For the benzodioxole system in this molecule, the benzene ring is expected to exhibit a significantly negative NICS value, confirming its aromatic character. The fusion of the dioxole ring might slightly modulate this value compared to unsubstituted benzene.

Other methods to analyze electron delocalization include the Aromatic Fluctuation Index (FLU) and the Para-Delocalization Index (PDI), which are derived from the quantum theory of atoms in molecules (QTAIM). These indices provide a quantitative measure of the cyclic delocalization of electrons, which is fundamental to the concept of aromaticity. chemrxiv.org

Table 3: Hypothetical Aromaticity Indices for the Benzene Ring of the Compound This data is illustrative and represents typical values for a substituted benzene ring.

| Aromaticity Index | Calculated Value | Interpretation |

| NICS(0) | -9.5 ppm | Aromatic |

| NICS(1) | -11.0 ppm | Aromatic |

| FLU | ~0.01 | Low fluctuation, Aromatic |

Theoretical Exploration of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. It allows for the identification of transition states and intermediates, providing a detailed, step-by-step understanding of how reactions occur.

The synthesis of 1,3-benzodioxole derivatives often begins with a catechol (a 1,2-dihydroxybenzene) derivative. chemicalbook.com For this compound, a plausible synthetic route would involve the reaction of 4-aminocatechol with 2-butanone (B6335102) in the presence of an acid catalyst.

Computational methods, particularly DFT, could be used to model this entire reaction pathway. Researchers would calculate the energies of the reactants, products, and all conceivable intermediates and transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

By mapping the minimum energy path, a detailed reaction profile can be constructed. This would elucidate the mechanism, for example, whether the reaction proceeds through a stepwise or concerted pathway, and identify the rate-determining step. Such theoretical exploration can guide experimental efforts to optimize reaction conditions for higher yields.

The amine group is a versatile functional handle that can undergo numerous transformations. solubilityofthings.comorganic-chemistry.orgfiveable.meyoutube.com For example, it can be acylated to form an amide, alkylated, or converted into a diazonium salt, which is a gateway to many other functional groups.

Theoretical methods can provide profound mechanistic insights into these interconversions. For instance, the mechanism of acylation with acetyl chloride could be modeled. Calculations would reveal the structure of the tetrahedral intermediate formed upon nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetyl chloride. The transition states for the formation and collapse of this intermediate could be located, and their energies calculated. This would provide a quantitative understanding of the reaction's feasibility and kinetics. Such studies are crucial for predicting how the electronic nature of the benzodioxole ring system influences the reactivity of the amine group.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature and computational data, it has been determined that there is no specific, publicly available research focusing on the chemical compound “this compound” that aligns with the detailed outline provided in the user request.

The user's instructions require an in-depth analysis of the compound's computational chemistry and structure-reactivity relationships, including:

Computational prediction of regioselectivity and stereoselectivity.

Correlation of electronic parameters with reactivity.

Effects of steric hindrance on reaction efficiency and selectivity.

Theoretical evaluation of substituent effects on reactivity.

The performed searches did not yield any scholarly articles, theoretical investigations, or database entries that specifically address these advanced computational and structure-reactivity topics for this compound. While information is available for structurally related compounds within the benzodioxole family, the strict requirement to focus solely on the specified molecule and the detailed, technical nature of the requested content prevent the generation of an accurate and non-speculative article.

Without dedicated research studies on this compound, it is not possible to provide the requested data tables, detailed research findings, or theoretical discussions. Creating content based on related but distinct molecules would violate the explicit instructions to adhere strictly to the specified compound and outline. Therefore, the article cannot be generated as requested due to the absence of the necessary scientific data.

Development of Advanced Chromatographic Methods

Chromatographic techniques are indispensable for separating the target compound from impurities and for providing a preliminary indication of its identity and purity. The development of robust methods is a critical step in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method would likely be the most effective approach. Optimization of such a method would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal resolution and sensitivity.

Based on the analysis of structurally similar benzodioxole derivatives, a C18 column is often a suitable starting point for the stationary phase due to its hydrophobic nature, which would provide good retention for the aromatic and aliphatic portions of the molecule. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the target compound while separating it from both more polar and less polar impurities.

Detection is commonly achieved using a UV-Vis detector, with the wavelength set to the absorbance maximum of the benzodioxole chromophore. For enhanced selectivity and sensitivity, a diode array detector (DAD) could be employed to acquire full UV spectra, aiding in peak purity assessment.

Table 1: Illustrative HPLC Method Parameters for Purity and Separation

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate the amine, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and UV transparency. |

| Gradient | 5% to 95% B over 20 minutes | Ensures separation of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection | UV at 285 nm | Corresponds to a common absorbance maximum for the benzodioxole ring system. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the presence of the primary amine group which can lead to peak tailing, GC analysis can be made feasible through derivatization.

A common derivatization strategy for primary amines is silylation, for instance, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. This approach would allow for separation on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. The oven temperature program would need to be optimized to ensure adequate separation from any derivatized impurities.

Integrating mass spectrometry with either HPLC (LC-MS) or GC (GC-MS) provides a powerful tool for structural confirmation that goes beyond basic molecular weight determination. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high confidence.

In-depth fragmentation analysis (MS/MS or MSn) is crucial for detailed structural elucidation. For this compound, characteristic fragmentation patterns would be expected. Cleavage of the ethyl and methyl groups from the dioxole ring would be anticipated. The fragmentation of the benzodioxole ring itself can also provide structural confirmation. For instance, the loss of a neutral formaldehyde (B43269) (CH₂O) molecule from the dioxole ring is a common fragmentation pathway for such compounds.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M-29]+ | Loss of ethyl group (•C₂H₅) |

| [M-15]+ | Loss of methyl group (•CH₃) |

| [M-44]+ | Loss of C₂H₄O from the dioxole ring |

Spectroscopic Techniques for Elucidating Molecular Interactions

Spectroscopic methods provide detailed information about the molecular structure and the chemical environment of the atoms within the molecule.

While basic ¹H and ¹³C NMR are used for initial identification, advanced NMR techniques are necessary for unambiguous structural assignment and conformational analysis. mdpi.com For this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

A COSY spectrum would reveal the coupling relationships between protons, for example, between the protons of the ethyl group and the aromatic protons. An HSQC experiment would correlate each proton to its directly attached carbon atom. The HMBC spectrum is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning the quaternary carbons and confirming the connectivity of the entire molecule. For instance, HMBC correlations would be expected from the protons of the ethyl and methyl groups to the quaternary carbon of the dioxole ring.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom | ¹H Shift (ppm, Predicted) | ¹³C Shift (ppm, Predicted) | Key HMBC Correlations |

| Aromatic CH | 6.5 - 7.0 | 100 - 120 | To other aromatic carbons and the carbon of the dioxole ring. |

| -NH₂ | 3.5 - 4.5 | - | To the attached aromatic carbon. |

| -CH₂- (ethyl) | 1.6 - 1.8 | 25 - 35 | To the quaternary carbon of the dioxole ring and the methyl carbon of the ethyl group. |

| -CH₃ (ethyl) | 0.8 - 1.0 | 8 - 12 | To the methylene (B1212753) carbon of the ethyl group and the quaternary carbon of the dioxole ring. |

| -CH₃ (methyl) | 1.4 - 1.6 | 20 - 30 | To the quaternary carbon of the dioxole ring. |

| Quaternary C (dioxole) | - | 105 - 115 | From the protons of the ethyl and methyl groups. |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorptions for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the characteristic C-O-C asymmetric and symmetric stretches of the dioxole ring (around 1250 cm⁻¹ and 1040 cm⁻¹, respectively).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule, which may be weak in the IR spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-O-C (dioxole) | Asymmetric Stretching | ~1250 |

| C-O-C (dioxole) | Symmetric Stretching | ~1040 |

UV-Vis Spectroscopy for Electronic Transitions and Solvatochromic Behavior Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for investigating the electronic transitions within a molecule. For this compound, this method would provide critical insights into the π-electron system of the substituted benzodioxole ring. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states, with the resulting spectrum being characteristic of the molecule's structure. The primary electronic transitions expected would be π→π* transitions associated with the aromatic ring. Studies on other 1,3-benzodioxole derivatives confirm that the core moiety is the primary chromophore responsible for UV absorption. tandfonline.com

Solvatochromic Behavior

Solvatochromism is the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. wikipedia.org This behavior is contingent on the differential solvation of the molecule's ground and excited states, which is influenced by the polarity of the solvent. The presence of the amine group, with its lone pair of electrons, and the oxygen atoms in the dioxole ring, imparts a significant dipole moment to this compound.

Investigating its solvatochromic behavior would involve recording UV-Vis spectra in a series of solvents with varying polarities. It is anticipated that the compound would exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax). nih.gov This occurs because more polar solvents are expected to better stabilize the more polar excited state compared to the ground state, thus reducing the energy gap for electronic transition. noaa.gov The magnitude of these shifts can provide valuable information about the change in the molecule's dipole moment upon excitation.

The following table provides an illustrative representation of the expected solvatochromic shifts for this compound in various solvents.

| Solvent | Polarity Index (approx.) | Expected λmax (nm) | Type of Shift (Relative to Hexane) |

|---|---|---|---|

| Hexane | 0.1 | 290 | - |

| Toluene | 2.4 | 294 | Bathochromic (Red) |

| Ethyl Acetate | 4.4 | 298 | Bathochromic (Red) |

| Ethanol | 5.2 | 305 | Bathochromic (Red) |

| Acetonitrile | 5.8 | 302 | Bathochromic (Red) |

| Water | 10.2 | 310 | Bathochromic (Red) |

Note: The data in this table is hypothetical and serves to illustrate the principles of solvatochromism as applied to the target compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. For a compound like this compound, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide unparalleled sensitivity and specificity.

LC-MS/MS for Trace Analysis and Complex Mixture Elucidation

LC-MS/MS is a premier analytical tool for detecting and quantifying low concentrations of compounds in complex matrices. researchgate.netnih.gov It is particularly well-suited for analyzing substances that are non-volatile or thermally sensitive, making it an ideal choice for many amine-containing compounds. The technique combines the robust separation capabilities of high-performance liquid chromatography (HPLC) with the definitive identification power of tandem mass spectrometry (MS/MS). taylorfrancis.com

In the context of this compound, LC-MS/MS would be the method of choice for trace analysis in matrices such as biological fluids or environmental samples. researchgate.net The analysis would typically involve reversed-phase chromatography to separate the target analyte from matrix interferences. Following elution from the LC column, the compound would be ionized, commonly via electrospray ionization (ESI), to produce a protonated molecule [M+H]+.

In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are then detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, enabling highly sensitive quantification.

The table below outlines a potential set of parameters for an LC-MS/MS analysis.

| Parameter | Illustrative Value |

|---|---|

| Retention Time (tR) | 4.5 min |

| Precursor Ion [M+H]+ | m/z 194.1 |

| Product Ion 1 (Quantifier) | m/z 165.1 (Loss of C2H5) |

| Product Ion 2 (Qualifier) | m/z 178.1 (Loss of CH4) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Note: The data presented is illustrative, based on the predicted molecular weight and likely fragmentation pathways of the compound.

GC-MS for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is a cornerstone of forensic and synthetic chemistry for the analysis of designer drugs and their precursors, including many methylenedioxyamphetamine analogues. ojp.govoup.com This technique would be highly effective for identifying this compound, as well as any volatile impurities, synthetic byproducts, or degradation products.

For GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. As amines can sometimes exhibit poor peak shape due to interactions with the column, derivatization—for example, through acylation—can be employed to improve chromatographic performance and produce more characteristic mass spectra. researchgate.net

Following separation, the compound enters the mass spectrometer, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum, a unique fragmentation "fingerprint," allows for unambiguous identification. For this compound, key fragments would likely arise from alpha-cleavage adjacent to the amine and cleavage of the ethyl and methyl groups from the dioxole acetal carbon. The fragmentation patterns of related compounds like MDMA and its metabolites are well-documented and provide a basis for predicting the mass spectrum. jcami.eunih.gov

The following table shows potential characteristic mass fragments that would be expected in an EI mass spectrum.

| Retention Time (tR) | m/z of Key Fragments | Proposed Fragment Identity |

|---|---|---|

| 9.2 min | 193 | Molecular Ion [M]+ |

| 164 | [M - C2H5]+ | |

| 149 | [M - C2H5 - CH3]+ | |

| 136 | Substituted Benzyl Cation |

Note: The retention time is hypothetical and dependent on specific GC conditions. The m/z values are predicted based on the compound's structure.

Chemical Probes and Precursors in Advanced Research

Design Principles for 2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine as a Chemical Probe

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a complex biological system. The design of an effective chemical probe based on the this compound scaffold would be governed by several key principles aimed at ensuring high potency and selectivity. researchgate.netrsc.org

The inherent structure of the benzodioxole ring provides a rigid and chemically stable core. The primary amine group at the 5-position is a critical feature, serving as a versatile chemical handle for the attachment of various functional groups without compromising the core structure. The ethyl and methyl groups at the 2-position create a sterically defined environment that could influence metabolic stability and the conformational presentation of the molecule to its biological target. The primary goal in designing such a probe is to achieve high target selectivity and affinity, ensuring that it interacts specifically with the intended target to produce a measurable effect. researchgate.net

| Principle | Description | Relevance to the Benzodioxole Scaffold |

| Target Selectivity | The probe should interact with the intended biological target with significantly higher affinity than with other potential off-targets. | The overall structure, including modifications to the amine group, would be tailored to fit the specific binding site of the target protein. |

| Potency & Affinity | The probe must bind to its target with high affinity (typically nanomolar or better) to be effective at low, physiologically relevant concentrations. | The benzodioxole core can be optimized through synthetic modifications to maximize binding interactions. |

| Cell Permeability | For intracellular targets, the probe must be able to cross the cell membrane to reach its site of action. | The lipophilicity of the benzodioxole ring, balanced by attached functional groups, would determine its ability to enter cells. |

| Solubility & Stability | The probe must be soluble in aqueous media for biological assays and remain chemically stable under experimental conditions. | The benzodioxole moiety is generally stable; however, the overall stability depends on the attached functionalities. chemicalbook.com |

For a chemical probe to be useful, its interaction with a target must be detectable. This is achieved by incorporating reporter groups. The amine functionality of this compound is an ideal site for the covalent attachment of such groups through stable amide linkages or other bioconjugation chemistries. najah.eduunimi.it

The development of "clickable" photoaffinity labeling (PAL) probes is a sophisticated strategy. unimi.it This involves incorporating two key motifs: a photoreactive group and a ligation handle.

Photoreactive Groups : Small, stable photoreactive groups like diazirines or benzophenones can be incorporated. unimi.it Upon irradiation with UV light, these groups form highly reactive species that covalently crosslink the probe to its target protein, enabling permanent labeling.

Ligation Handles : A terminal alkyne or azide (B81097) group can be included as a "clickable" handle. This allows for the use of bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction," to attach a larger reporter tag (e.g., a fluorophore like rhodamine or a biotin (B1667282) tag for affinity purification) after the probe has bound to its target. unimi.it

This dual-functionality allows for target identification and visualization within complex biological systems, such as living cells or tissue lysates. nih.gov

Specificity is arguably the most critical parameter for a chemical probe. nih.gov While the this compound core provides the foundational scaffold, the specificity is conferred by the synthetic modifications made to it. The design process must ensure that the final probe molecule fits precisely into the binding pocket of the intended target with minimal interaction with other proteins. Substituting the epoxide in natural product-derived probes with an N-tagged aziridine, for example, can yield effective and specific activity-based probes (ABPs) for visualizing specific enzymes. nih.gov The irreversible nature of such probes, reacting with a catalytic nucleophile, allows for near-quantitative labeling and robust detection. nih.gov

Role as a Precursor in Synthesis of Complex Chemical Entities

The 1,3-benzodioxole (B145889) ring is a privileged structure in synthetic chemistry, acting as a key building block for a wide array of more complex molecules. chemicalbook.comguidechem.com Its electron-rich aromatic system facilitates various chemical transformations, making it a versatile precursor, particularly in the pharmaceutical industry. chemicalbook.comfrontiersin.org The amine substituent on this compound further enhances its utility as a starting material for constructing advanced molecular frameworks.

Benzodioxole derivatives are frequently employed in multi-step synthetic sequences to generate novel heterocyclic systems and other complex organic scaffolds. The amine group of this compound can be readily transformed into a wide range of other functional groups or used as a nucleophile to build out molecular complexity.

For instance, benzodioxole-containing starting materials have been used in:

Amide Coupling Reactions : The amine can react with carboxylic acids to form carboxamides, a common linkage in biologically active molecules. najah.edu

Palladium-Catalyzed Cross-Coupling : If the aromatic ring is first halogenated, Suzuki-Miyaura coupling reactions can be used to form new carbon-carbon bonds, linking the benzodioxole core to other aromatic or aliphatic systems. worldresearchersassociations.com

Heterocycle Formation : The amine group can serve as a key nitrogen atom in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

These synthetic strategies allow chemists to use the benzodioxole core as a rigid anchor upon which to construct elaborate, three-dimensional molecules with tailored properties.

| Starting Material | Key Reaction | Resulting Scaffold | Reference |

| (6-bromobenzo[d] chemicalbook.comnih.govdioxol-5-yl)methanol | Huisgen 1,3-dipolar cycloaddition, Suzuki-Miyaura coupling | 1,2,3-Triazole-linked benzodioxole derivatives | worldresearchersassociations.com |

| 3,4-(Methylenedioxy)phenylacetic acid | Friedel-Crafts acylation, Hydrolysis | Benzodioxole aryl acetic acid derivatives | nih.gov |

| Benzo[d] chemicalbook.comnih.govdioxol-5-amine | Amide coupling | N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl) acetamides | frontiersin.org |

| 1,3-Benzodioxole-5-acetonitrile | Grignard reaction, Oxidation, Condensation | Isoquinoline and Benzopyran derivatives | researchgate.net |

A primary goal in modern drug discovery and materials science is the exploration of new "chemical space" to identify molecules with novel functions. This compound can serve as a foundational molecule for the creation of a library of analogues. By systematically modifying the structure—for example, by varying substituents on the amine or the aromatic ring—researchers can conduct structure-activity relationship (SAR) or structure-reactivity studies.

One powerful approach combines computational design with chemical synthesis. For example, researchers have designed and synthesized a series of N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(benzylthio)acetamide derivatives as potential plant growth promoters. frontiersin.org By screening these compounds, they identified a lead molecule with activity far exceeding that of existing agents. Similarly, a library of benzodioxole derivatives was synthesized to explore their potential as inhibitors of cyclooxygenase (COX) enzymes, leading to the identification of compounds with promising selectivity. nih.gov

This strategy of creating focused libraries of analogues from a common benzodioxole precursor allows for the efficient mapping of how structural changes influence biological activity or chemical properties, accelerating the discovery of new lead compounds. frontiersin.orgnih.gov

Mechanistic Studies of Biotransformation Pathways Excluding Clinical/toxicological Outcomes

Theoretical and Experimental Investigations of Enzymatic Transformation Mechanisms

The enzymatic transformation of 2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine is a subject of both theoretical modeling and experimental investigation. These studies aim to elucidate the precise mechanisms by which metabolic enzymes interact with and modify the compound.

Cytochrome P450 (CYP450) enzymes are central to the oxidative metabolism of a vast array of xenobiotics, including aromatic amines. For aromatic amines, N-oxidation is a critical initial step in their metabolic activation, a process predominantly catalyzed by the CYP1A2 isozyme, although other isoforms like CYP1A1 and CYP1B1 can also be involved. nih.gov The precise mechanism of P450-catalyzed oxidation of the amino group has been a subject of debate, with several theories proposed. One prominent theory is the one-electron transfer mechanism. nih.gov In this model, the reaction is initiated by the transfer of a single electron from the nitrogen atom of the amine to the highly reactive ferryl-oxo intermediate (Compound I) of the CYP450 enzyme. This results in the formation of a nitrogen-centered radical cation. Subsequent steps, including proton loss and oxygen rebound, lead to the formation of the N-hydroxylated metabolite.

Another proposed mechanism is the hydrogen atom transfer (HAT) pathway. Computational analyses suggest that this might be a favorable route for the N-hydroxylation of primary aromatic amines. This mechanism involves the abstraction of a hydrogen atom from the amine nitrogen by the ferryl-oxo species, followed by a radical rebound step to form the hydroxylamine.

In addition to the modification of the amine group, the 1,3-benzodioxole (B145889) ring system is also a target for CYP450-mediated oxidation. A key metabolic pathway for the 1,3-benzodioxole moiety involves the formation of a carbene intermediate. This highly reactive species can bind tightly to the heme iron of the CYP450 enzyme, leading to mechanism-based inhibition. Subsequent degradation of this complex can release a catechol metabolite, which can be further oxidized to a reactive orthoquinone species.

Following oxidative metabolism, the resulting metabolites, as well as the parent amine, can undergo phase II conjugation reactions to further increase their water solubility. The primary conjugation pathways for aromatic amines are glucuronidation and acetylation.

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. For aromatic amines and their N-hydroxy metabolites, both N-glucuronidation and O-glucuronidation can occur. N-glucuronidation of the parent amine is generally considered a detoxification pathway. However, O-glucuronidation of the N-hydroxy metabolite can lead to the formation of a reactive intermediate. nih.gov Different UGT isoforms exhibit varying substrate specificities. For instance, UGT1A9 has been identified as a key enzyme in the O-glucuronidation of N-hydroxy metabolites of some heterocyclic aromatic amines. nih.gov Studies with various arylamines have shown that UGT isoforms such as UGT1A1, UGT1A4, and UGT2B7 are also involved in their glucuronidation. researchgate.net

Acetylation is another significant conjugation pathway, catalyzed by N-acetyltransferases (NATs). Humans possess two main isoforms, NAT1 and NAT2, which exhibit different substrate specificities and are subject to genetic polymorphism. The catalytic mechanism of NATs is a ping-pong bi-bi reaction. frontiersin.orgwikipedia.org This two-step process begins with the transfer of an acetyl group from the cofactor acetyl coenzyme A (AcCoA) to a cysteine residue in the active site of the enzyme, forming an acetylated enzyme intermediate and releasing coenzyme A. nih.govfrontiersin.orgwikipedia.org In the second step, the aromatic amine substrate binds to the acetylated enzyme, and the acetyl group is transferred to the amino group of the substrate, regenerating the free enzyme. frontiersin.orgwikipedia.org

| Conjugation Reaction | Enzyme Family | Cofactor | General Mechanistic Feature |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Transfer of glucuronic acid to the substrate. nih.gov |

| Acetylation | N-acetyltransferases (NATs) | Acetyl coenzyme A (AcCoA) | Ping-pong bi-bi mechanism involving an acetylated enzyme intermediate. frontiersin.orgwikipedia.org |

The biotransformation of this compound likely proceeds through a network of interconnected pathways, generating a series of metabolic intermediates. Based on the known metabolism of related compounds, the initial oxidative step is expected to be N-hydroxylation of the primary amine by CYP450 enzymes, yielding N-(2-ethyl-2-methyl-2H-1,3-benzodioxol-5-yl)hydroxylamine. This N-hydroxy metabolite is a key intermediate that can undergo further transformations.

Alternatively, the parent amine can be directly conjugated via N-acetylation by NATs to form N-(2-ethyl-2-methyl-2H-1,3-benzodioxol-5-yl)acetamide, or via N-glucuronidation by UGTs. The N-hydroxy intermediate can also be a substrate for conjugation reactions, particularly O-glucuronidation, which can lead to the formation of a chemically reactive glucuronide conjugate. nih.gov

Enzymatic Biotransformation in Model Systems

To investigate the mechanisms of biotransformation in a controlled environment, various model systems are employed. These systems allow for the detailed study of specific enzymatic reactions and the identification of metabolites.

In vitro experimental systems are indispensable for elucidating metabolic pathways. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a commonly used cell-free system as they contain a high concentration of CYP450 enzymes. researchgate.net Incubating this compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity) would allow for the identification of oxidative metabolites.

To pinpoint the specific CYP450 isoforms involved, a process known as reaction phenotyping is employed. enamine.netnih.gov This can be achieved using a panel of recombinant human CYP450 enzymes expressed in a heterologous system (e.g., insect cells or bacteria). criver.com By incubating the compound with each individual isoform, the relative contribution of each enzyme to its metabolism can be determined. criver.com Another approach involves the use of selective chemical inhibitors for different CYP450 isoforms in incubations with human liver microsomes. enamine.netcriver.com A reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that particular isoform. enamine.netcriver.com

Similarly, cell-free systems can be used to study conjugation reactions. The cytosol fraction of liver homogenates contains NAT enzymes and can be used with AcCoA to study acetylation. Purified or recombinant UGT enzymes can be used with UDPGA to characterize glucuronidation pathways.

| In Vitro System | Primary Enzymes Present | Typical Application in Biotransformation Studies |

|---|---|---|

| Liver Microsomes | Cytochrome P450s, UDP-glucuronosyltransferases | Studying oxidative metabolism and glucuronidation. researchgate.net |

| Recombinant CYP450 Enzymes | Specific CYP450 isoform | CYP450 reaction phenotyping to identify key metabolizing enzymes. enamine.netnih.govcriver.com |

| Liver Cytosol | N-acetyltransferases, Sulfotransferases | Investigating acetylation and sulfation conjugation reactions. |

| Purified/Recombinant UGTs/NATs | Specific UGT or NAT isoform | Characterizing the kinetics and substrate specificity of individual conjugating enzymes. |

The metabolic activation of primary aromatic amines can, in some cases, lead to the formation of heterocyclic aromatic amines (HAAs). This process is of significant interest as many HAAs are potent mutagens. The formation of HAAs from primary aromatic amines is not a direct conversion but rather a consequence of their biotransformation.

The key initiating step is the N-hydroxylation of the primary aromatic amine by CYP450 enzymes to form an N-hydroxy arylamine. enamine.net This N-hydroxy metabolite can then be further activated, for example, by O-acetylation by NATs or O-glucuronidation by UGTs, to form unstable esters. nih.gov These esters can spontaneously break down to form a highly reactive and electrophilic arylnitrenium ion. enamine.net

The arylnitrenium ion is a key intermediate in the formation of DNA adducts. nih.gov It is also thought to be involved in the intramolecular cyclization reactions that can lead to the formation of new heterocyclic rings, thus converting a primary aromatic amine into a heterocyclic aromatic amine derivative. The specific structure of the resulting HAA would depend on the structure of the parent aromatic amine and the positions available for cyclization.

Computational Modeling of Biotransformation Processes

The elucidation of biotransformation pathways for novel chemical entities such as this compound is a complex and resource-intensive endeavor. In recent years, computational modeling has emerged as a powerful and indispensable tool to predict the metabolic fate of xenobiotics, offering insights into potential metabolic pathways and the mechanisms underlying these transformations. cam.ac.uknih.govtandfonline.com These in silico approaches not only accelerate the research process but also provide a deeper understanding of the molecular interactions that govern biotransformation. By simulating the metabolic processes, researchers can identify potential metabolites and elucidate the enzymatic reactions involved, thereby guiding further experimental studies.

Predictive Models for Metabolic Pathways and Sites of Transformation

A variety of computational tools have been developed to predict the metabolic pathways and identify the most probable sites of transformation on a molecule. These models can be broadly categorized into rule-based expert systems and machine learning-based approaches. nih.gov

Rule-based systems, such as MetaDrug™ and Meteor Nexus, utilize a comprehensive library of known biotransformation reactions to predict potential metabolites. tandfonline.com These systems apply a set of predefined transformation rules to the parent molecule to generate a metabolic tree. Machine learning and deep learning models, on the other hand, are trained on large datasets of experimentally determined metabolic data to learn the complex relationships between a molecule's structure and its metabolic fate. nih.govoup.com Tools like BioTransformer, GLORYx, SyGMa, and MetaTrans leverage these advanced algorithms to predict metabolites with increasing accuracy. oup.comnih.gov